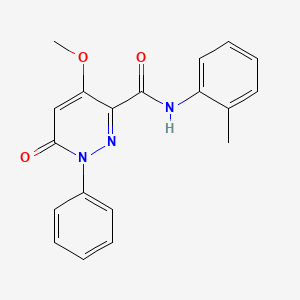
4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide” is likely to be an organic compound based on its structure. It contains functional groups such as amide, methoxy, and phenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridazine ring and various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amide group might be involved in hydrolysis reactions, while the methoxy group could undergo demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel heterocyclic compounds derived from benzodifuranyl and related structures have been synthesized, including various carboxamide derivatives. These compounds exhibit analgesic and anti-inflammatory activities, highlighting their potential as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).
- Research into the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives for potential PET tracers in imaging p38α mitogen-activated protein kinase has provided insights into the synthesis and application of related compounds (Wang et al., 2014).
Biological Activity
- Several studies have investigated the antimicrobial activities of new triazole derivatives and thiazole-5-carboxamide compounds, indicating their potential in addressing bacterial and fungal infections. Some compounds showed good or moderate activities against test microorganisms, suggesting their application in developing new antimicrobial agents (Bektaş et al., 2007).
- The design, synthesis, and biological evaluation of novel cyclopropanecarboxamide derivatives as c-Met kinase inhibitors have been explored. These compounds demonstrated moderate to good antitumor activities, with some showing remarkable cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Liu et al., 2020).
Chemical Structure and Properties
- The crystal structures of anticonvulsant enaminones have been determined, offering insights into the structural features that may contribute to their biological activities. The study of these compounds' hydrogen bonding and molecular conformations can inform the design of new pharmaceutical agents (Kubicki et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-8-6-7-11-15(13)20-19(24)18-16(25-2)12-17(23)22(21-18)14-9-4-3-5-10-14/h3-12H,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCIHPULIGZPTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

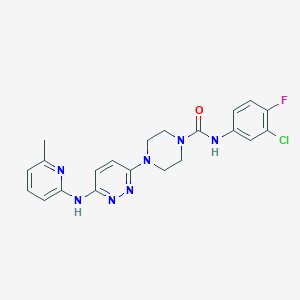
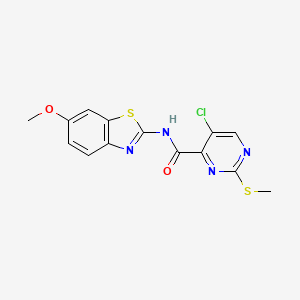
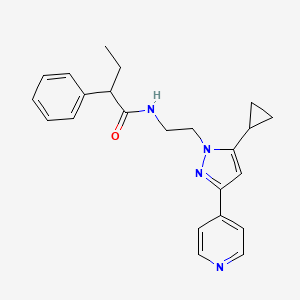
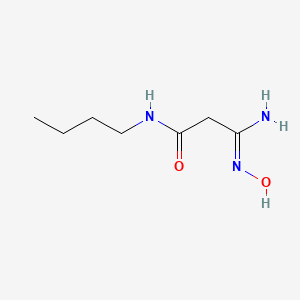
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)
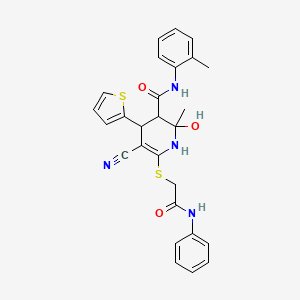
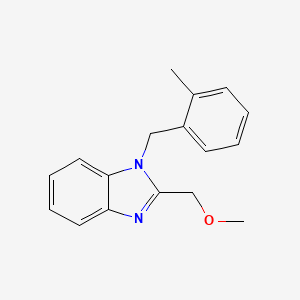
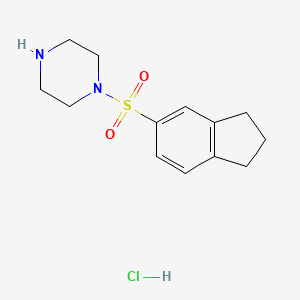
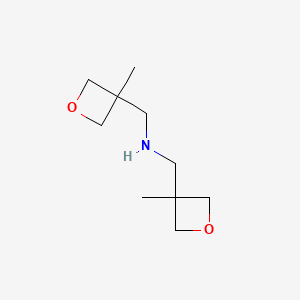
![1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2365381.png)
![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)
(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)
![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)